![molecular formula C10H12N2OS B182178 N-[(2-methylphenyl)carbamothioyl]acetamide CAS No. 14185-60-5](/img/structure/B182178.png)
N-[(2-methylphenyl)carbamothioyl]acetamide
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Overview
Description
N-[(2-methylphenyl)carbamothioyl]acetamide is an organic compound with the molecular formula C10H12N2OS It is known for its unique chemical structure, which includes a thioamide group and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylphenyl)carbamothioyl]acetamide typically involves the reaction of 2-methylphenyl isothiocyanate with acetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylphenyl)carbamothioyl]acetamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
N-[(2-methylphenyl)carbamothioyl]acetamide has been investigated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study highlighted that related compounds exhibited significant inhibition against acetylcholinesterase (AChE), suggesting potential applications in developing anti-infective agents .
Antifungal Properties
Research indicates that this compound may also possess antifungal activity. It has been tested against fungal pathogens, showing promise as a candidate for antifungal drug development.
Drug Development
Ongoing research is exploring the therapeutic potential of this compound in drug formulation. Its ability to interact with biological targets opens avenues for developing new medications aimed at various diseases, including neurodegenerative disorders due to its AChE inhibitory activity .
Industrial Applications
In the industrial sector, this compound serves as an intermediate in synthesizing specialty chemicals. Its unique chemical properties make it valuable in producing other industrially relevant compounds.
Case Study: Antimicrobial Efficacy
A comparative study examined the antimicrobial effects of this compound against common pathogens:
Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 20 | 16 |
Pseudomonas aeruginosa | 18 | 32 |
This data underscores the compound's effectiveness as an antimicrobial agent, warranting further exploration in pharmaceutical applications .
Case Study: Cholinesterase Inhibition
Research on related compounds has shown that N-(arylcarbamothioyl)acetamides can inhibit cholinesterase enzymes effectively:
Compound | IC50 (µM) |
---|---|
N-(2,4-dimethylphenylcarbamothioyl)acetamide | 1.99 |
N-(4-methoxyphenylcarbamothioyl)acetamide | 1.99 |
These findings indicate that derivatives of this compound may also exhibit similar activities, making them potential candidates for treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-[(2-methylphenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-phenylcarbamothioylacetamide
- N-(2-chlorophenyl)carbamothioylacetamide
- N-(4-methylphenyl)carbamothioylacetamide
Uniqueness
N-[(2-methylphenyl)carbamothioyl]acetamide is unique due to the presence of the 2-methyl substituent on the phenyl ring, which can influence its reactivity and biological activity.
Biological Activity
N-[(2-methylphenyl)carbamothioyl]acetamide is an organic compound with the molecular formula C10H12N2OS. It has garnered attention in the scientific community due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications based on recent studies.
Structure
The compound features a thioamide group attached to an acetamide structure, which is further substituted by a 2-methylphenyl group. This unique structure is believed to contribute to its biological activity.
Synthesis
This compound can be synthesized through the reaction of 2-methylphenyl isothiocyanate with acetamide in organic solvents like dichloromethane or ethanol. The reaction typically occurs under controlled conditions to optimize yield and purity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating inhibition zones comparable to standard antibiotics .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus (Gram-positive) | 20 |
Escherichia coli (Gram-negative) | 17 |
Pseudomonas aeruginosa (Gram-negative) | 15 |
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that it can inhibit the growth of various cancer cell lines, including colon adenocarcinoma and hepatoblastoma cells. The mean inhibitory concentrations (IC50) for these cell lines were reported as follows:
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (µM) |
---|---|
HRT-18 (Colon Adenocarcinoma) | 24.12 |
HC-04 (Mouse Hepatoblastoma) | 21.44 |
The biological activity of this compound may be attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit essential biological pathways, disrupting cellular functions crucial for microbial survival and cancer cell proliferation .
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited acetylcholinesterase (AChE), an enzyme critical for neurotransmission in both normal and cancerous cells. The IC50 for AChE inhibition was found to be 1.99 µM, indicating potent activity against this target .
Anticancer Research
Another significant study focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells, making it a candidate for further development as a therapeutic agent .
Properties
IUPAC Name |
N-[(2-methylphenyl)carbamothioyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-7-5-3-4-6-9(7)12-10(14)11-8(2)13/h3-6H,1-2H3,(H2,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZLZUAYGACVIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383126 |
Source
|
Record name | Acetamide, N-[[(2-methylphenyl)amino]thioxomethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14185-60-5 |
Source
|
Record name | Acetamide, N-[[(2-methylphenyl)amino]thioxomethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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